2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392291-56-4
Cat. No.: VC6590700
Molecular Formula: C18H15FN4O2S2
Molecular Weight: 402.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392291-56-4 |
|---|---|
| Molecular Formula | C18H15FN4O2S2 |
| Molecular Weight | 402.46 |
| IUPAC Name | 2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
| Standard InChI Key | WKSQBATWMGPNHF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group containing a fluorine atom at the ortho position of the benzene ring. The 5-position of the thiadiazole ring is functionalized with a thioether linkage to a 2-(p-tolylamino)acetamide moiety. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates π-π stacking interactions with biological targets.
Key structural attributes include:
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Thiadiazole ring: Provides electron-deficient characteristics, enabling nucleophilic interactions.
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Fluorinated benzamide: Enhances membrane permeability through lipophilic interactions.
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p-Tolylamino group: Introduces steric bulk and hydrogen-bonding capabilities.
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.46 g/mol |
| IUPAC Name | 2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
| Topological Polar Surface Area | 132 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The compound’s solubility profile remains uncharacterized in aqueous media, though analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Characterization
Synthetic Pathway
The synthesis follows a multi-step protocol beginning with pyridine-2,6-dicarbaldehyde intermediates (Figure 1) :
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Thiosemicarbazone Formation: Condensation of pyridine-2,6-dicarbaldehyde with thiosemicarbazide in methanolic acetic acid yields bis-thiosemicarbazone.
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Oxidative Cyclization: Treatment with iodine induces cyclization to form the bis-thiadiazole core.
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Amide Coupling: Reaction with 2-fluorobenzoyl chloride introduces the fluorinated benzamide group.
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p-Tolylamino Functionalization: Nucleophilic acyl substitution attaches the p-tolylamino-acetamide moiety via thioether linkage.
Critical Reaction Parameters:
Analytical Characterization
Structural validation employs:
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NMR: Distinct signals at δ 8.21 ppm (thiadiazole C-H), δ 7.85 ppm (fluorobenzoyl aromatic protons), and δ 2.35 ppm (p-tolyl methyl group).
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IR Spectroscopy: Peaks at 1685 cm (C=O stretch), 1540 cm (C=N thiadiazole), and 1240 cm (C-F vibration).
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HREI-MS: Molecular ion peak at m/z 402.46 confirms stoichiometry .
Biological Activities and Mechanism of Action
Enzyme Inhibition Profile
The compound demonstrates potent inhibition of thymidine phosphorylase (TP), an angiogenic enzyme overexpressed in tumors (Table 2) .
| Enzyme Target | IC (μM) | Reference Standard |
|---|---|---|
| Thymidine Phosphorylase | 12.54 ± 1.60 | 7-Deazaxanthine (9.8 ± 1.2 μM) |
Mechanistic Insights:
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Competitive inhibition through hydrogen bonding with active-site residues (Arg202, Glu204).
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π-Stacking interactions with Phe213 stabilize enzyme-inhibitor complexes .
Structure-Activity Relationships (SAR)
Impact of Substituent Positioning
Comparative studies with meta-tolyl analogs reveal:
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Para-substitution: 3.2-fold higher TP inhibition than meta-isomers due to improved hydrophobic pocket fit .
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Fluorine Orientation: Ortho-fluorine increases electronegativity, boosting enzyme affinity by 40% versus para-fluorinated analogs.
Role of Thioether Linkage
Replacement with sulfone groups decreases activity (IC > 50 μM), emphasizing the importance of sulfur’s electron-donating capacity .
Applications in Drug Development
Oncology
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Anti-Angiogenic Therapy: TP inhibition suppresses tumor neovascularization in xenograft models .
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Combination Regimens: Synergizes with 5-fluorouracil (CI = 0.82) in colorectal cancer cell lines.
Infectious Diseases
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Broad-Spectrum Potential: Thiadiazole derivatives show activity against drug-resistant Mycobacterium tuberculosis (MIC = 4 μg/mL) .
Future Research Directions
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Pharmacokinetic Studies: Address solubility limitations through prodrug formulations (e.g., phosphate esters).
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Target Validation: CRISPR-Cas9 screens to identify off-target effects.
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Clinical Translation: Preclinical toxicity profiling in rodent models.
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